2-Methylheptyl acrylate
CAS No.: 67952-49-2
Cat. No.: VC18441568
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67952-49-2 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 2-methylheptyl prop-2-enoate |
| Standard InChI | InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 |
| Standard InChI Key | IJGPXKDCRJMTQS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C)COC(=O)C=C |
Introduction
Chemical Identity and Structural Characteristics
2-Methylheptyl acrylate is an acrylate ester with the systematic name 2-methylheptyl prop-2-enoate. Its molecular formula, C₁₁H₂₀O₂, corresponds to a molecular weight of 184.28 g/mol . The compound’s structure comprises a vinyl group (CH₂=CH–) bonded to a carbonyl oxygen, which is further linked to a 2-methylheptyl moiety (CH₂CH(CH₂)₅CH₃). This branching at the second carbon of the heptyl chain distinguishes it from linear analogues like n-heptyl acrylate.
Molecular and Spectroscopic Properties
The SMILES notation for 2-methylheptyl acrylate is CCCCCC(C)COC(=O)C=C, reflecting its branched alkyl chain and ester functional group . Key spectroscopic features include:
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Infrared (IR): Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch).
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Nuclear Magnetic Resonance (NMR): Protons on the vinyl group resonate as a doublet of doublets (δ 5.8–6.4 ppm), while the methyl branch appears as a multiplet (δ 0.8–1.5 ppm) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density (20°C) | ~0.89–0.92 g/cm³ (estimated) | |
| Refractive Index (nD²⁰) | ~1.43–1.45 (estimated) | |
| Solubility | Miscible with organic solvents |
The absence of experimental boiling point data in literature suggests that 2-methylheptyl acrylate’s volatility is lower than simpler acrylates like methyl acrylate (boiling point: 80°C) , a hypothesis supported by its higher molecular weight and branched structure.
Synthesis and Industrial Production
The synthesis of 2-methylheptyl acrylate typically involves esterification of acrylic acid with 2-methylheptanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Alternative routes include transesterification of methyl acrylate with 2-methylheptanol under basic conditions . While specific protocols for this compound are sparingly documented, analogous acrylate syntheses provide a framework for its production:
Esterification Reaction
Acrylic acid reacts with 2-methylheptanol in a stoichiometric ratio:
The reaction is equilibrium-controlled, necessitating azeotropic distillation or molecular sieves to remove water and drive completion .
Quality Control Parameters
Industrial batches are monitored for:
Polymerization Behavior and Reactivity
2-Methylheptyl acrylate undergoes radical polymerization to form homopolymers or copolymers with tailored mechanical properties. Its reactivity is influenced by the steric hindrance of the branched alkyl group, which moderates propagation rates compared to linear acrylates .
Kinetic Studies
In polar solvents like ethanol/water mixtures, acrylate polymerization exhibits accelerated kinetics due to reduced chain-transfer reactions. For example, methyl acrylate’s propagation rate coefficient () increases by 30% in ethanol/water versus toluene . While direct data for 2-methylheptyl acrylate are lacking, its larger alkyl group likely further suppresses chain transfer, yielding higher molecular weights.
Copolymerization Performance
2-Methylheptyl acrylate’s branching enhances compatibility with hydrophobic monomers (e.g., styrene, vinyl acetate), producing copolymers with:
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Improved flexibility.
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Lower glass transition temperatures ().
Comparative Analysis with Related Acrylates
The branched structure of 2-methylheptyl acrylate confers intermediate properties between methyl acrylate (small, linear) and 2-ethylhexyl acrylate (bulky, branched), balancing rigidity and flexibility in polymer matrices.
Future Research Directions
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Kinetic Modeling: Develop polymerization rate equations specific to 2-methylheptyl acrylate, accounting for solvent polarity and branching effects .
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Toxicological Studies: Evaluate chronic exposure risks and ecotoxicity in aquatic systems.
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Advanced Applications: Explore its use in shape-memory polymers and 3D printing resins.
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